

# The structure and chemical properties of Ro 25-1553.

Author: BenchChem Technical Support Team. Date: December 2025



# Ro 25-1553: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Ro 25-1553** is a potent and highly selective synthetic agonist for the Vasoactive Intestinal Peptide Receptor 2 (VIPR2), a class B G-protein coupled receptor. A cyclic peptide analog of the endogenous Vasoactive Intestinal Peptide (VIP), **Ro 25-1553** was engineered for enhanced metabolic stability and a prolonged duration of action, overcoming key limitations of its natural counterpart. This document provides an in-depth overview of the structure, chemical properties, and biological activity of **Ro 25-1553**, including detailed experimental protocols for key assays and visualizations of relevant biological pathways.

# **Chemical Structure and Properties**

**Ro 25-1553** is a 31-amino acid cyclic peptide.[1] Its structure incorporates several modifications to the native VIP sequence to enhance its stability and selectivity for the VIPR2.

Amino Acid Sequence: Ac-His-Ser-Asp-Ala-Val-Phe-Thr-Glu-Asn-Tyr-Thr-Lys-Leu-Arg-Lys-Gln-{Nle}-Ala-Ala-Lys-Lys-Tyr-Leu-Asn-Asp-Leu-Lys-Lys-Gly-Gly-Thr-NH2[2]

**Key Structural Modifications:** 



- N-terminal Acetylation: The N-terminus is acetylated, which contributes to its selectivity for the human VIPR2.[3]
- Lactam Bridge: A key feature of Ro 25-1553 is the intramolecular lactam bridge formed between the side chains of Lysine at position 21 and Aspartic acid at position 25.[1][4] This cyclization enhances the peptide's resistance to proteolytic degradation.
- Amino Acid Substitutions: The native VIP sequence is modified at several positions, including the introduction of Norleucine (NIe).
- C-terminal Extension and Amidation: The C-terminus is extended and amidated, another modification that contributes to its VIPR2 selectivity.

## **Physicochemical Properties**

A summary of the key physicochemical properties of **Ro 25-1553** is presented in Table 1.

| Property          | Value                                  | Refere |
|-------------------|----------------------------------------|--------|
| CAS Number        | 159427-08-4                            |        |
| Molecular Formula | C160H258N46O46                         | •      |
| Molecular Weight  | 3562.05 g/mol                          |        |
| Appearance        | Solid                                  |        |
| Purity            | Typically >98% (by HPLC)               | •      |
| Solubility        | Soluble in water and aqueous buffers   | -      |
| Storage           | Store at -20°C for long-term stability | •      |

# **Biological Activity and Mechanism of Action**

**Ro 25-1553** is a potent and selective agonist for the VIPR2. It mimics the action of the endogenous ligand VIP, which is involved in a wide range of physiological processes, including smooth muscle relaxation, vasodilation, and modulation of immune responses.



## **Receptor Binding and Selectivity**

**Ro 25-1553** exhibits high affinity for the VIPR2. It displaces the radioligand 125I-VIP from rat forebrain membranes with an IC50 value of 4.98 nM. The compound is highly selective for VIP receptors, showing no significant activity in a battery of 40 other binding assays at concentrations up to  $10 \, \mu M$ .

## **Functional Activity**

As a VIPR2 agonist, **Ro 25-1553** stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade mediates the downstream physiological effects.

## **Pharmacological Effects**

- Bronchodilation: Ro 25-1553 is a potent bronchodilator, exhibiting 24 to 89 times greater
  potency than native VIP in relaxing guinea pig trachea. It effectively relaxes airway smooth
  muscle pre-contracted with various spasmogens like histamine and carbachol. In isolated
  human bronchial smooth muscle, Ro 25-1553 is significantly more potent than VIP and other
  bronchodilators such as isoproterenol and salbutamol.
- Vasodilation: The peptide analog has demonstrated vasodilatory effects in pulmonary arteries.
- Smooth Muscle Relaxation: Ro 25-1553 exhibits potent smooth muscle relaxant activity in various tissues.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments frequently conducted with **Ro 25-1553**.

# Radioligand Binding Assay for VIPR2

This protocol describes the determination of the binding affinity of **Ro 25-1553** to the VIPR2 using a competitive binding assay with a radiolabeled ligand.

Objective: To determine the IC50 value of Ro 25-1553 for the VIPR2.



#### Materials:

- Rat forebrain membranes (or other tissue/cell preparations expressing VIPR2)
- [125I]-VIP or [125I]-Ro 25-1553 (radioligand)
- Unlabeled Ro 25-1553 (competitor)
- Binding Buffer: 20 mM Tris-maleate, 2 mM MgCl2, 0.1 mg/ml bacitracin, 1% BSA, pH 7.4.
- Wash Buffer: 20 mM sodium phosphate buffer, pH 7.4, containing 1% bovine serum albumin.
- Glass fiber filters (GF/C), pre-soaked in 0.01% polyethyleneimine.
- Scintillation counter and vials.

#### Procedure:

- Prepare serial dilutions of unlabeled Ro 25-1553 in binding buffer.
- In a total volume of 120 μl, add the following to each assay tube:
  - 10-20 μg of membrane protein.
  - A fixed concentration of [125I]-VIP or [125I]-Ro 25-1553.
  - Varying concentrations of unlabeled Ro 25-1553.
- To determine non-specific binding, add a high concentration (e.g., 1  $\mu$ M) of unlabeled **Ro 25-1553** to a set of tubes.
- Incubate the mixture for 30 minutes at 23°C.
- Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters.
- Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.



- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression analysis.

## In Vitro Tracheal Smooth Muscle Relaxation Assay

This protocol details the procedure to assess the bronchodilatory effect of **Ro 25-1553** on isolated tracheal preparations.

Objective: To evaluate the relaxant potency (EC50) of **Ro 25-1553** on pre-contracted tracheal smooth muscle.

#### Materials:

- Guinea pig or human trachea.
- Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.
- Contractile agent (e.g., Carbachol, Histamine).
- Ro 25-1553.
- Organ bath system with isometric force transducers.
- Data acquisition system.

#### Procedure:

- Isolate the trachea and prepare tracheal rings or strips.
- Mount the preparations in organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.
- Allow the tissues to equilibrate under a resting tension for a specified period.
- Induce a stable contraction using a contractile agent (e.g., 0.1 mM histamine or a suitable concentration of carbachol).



- Once a stable plateau of contraction is reached, add increasing concentrations of Ro 25-1553 cumulatively to the organ bath.
- Record the changes in isometric tension.
- Express the relaxation at each concentration as a percentage of the maximal contraction induced by the contractile agent.
- Plot the percentage of relaxation against the logarithm of the Ro 25-1553 concentration and determine the EC50 value.

# Visualizations VIPR2 Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by **Ro 25-1553** upon binding to the VIPR2.



Click to download full resolution via product page

Caption: VIPR2 signaling cascade initiated by Ro 25-1553.

## **Experimental Workflow for Tracheal Relaxation Assay**

The diagram below outlines the key steps in the in vitro tracheal smooth muscle relaxation assay.





Click to download full resolution via product page

Caption: Workflow for the in vitro tracheal relaxation assay.



#### Conclusion

**Ro 25-1553** is a valuable pharmacological tool for studying the physiological roles of the VIPR2. Its enhanced stability and selectivity make it a superior alternative to native VIP in many experimental contexts. The data and protocols presented in this guide are intended to support researchers in the fields of pharmacology, respiratory diseases, and GPCR biology in their investigation of this potent VIPR2 agonist and its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of selective agonists and antagonists for the human vasoactive intestinal polypeptide VPAC(2) receptor [pubmed.ncbi.nlm.nih.gov]
- 4. Potential PET Ligands for Imaging of Cerebral VPAC and PAC Receptors: Are Non-Peptide Small Molecules Superior to Peptide Compounds? [scirp.org]
- To cite this document: BenchChem. [The structure and chemical properties of Ro 25-1553.].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1257255#the-structure-and-chemical-properties-of-ro-25-1553]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com